S-(4-Cyanobutyl)thioacetate (CAS 252949-42-1) is a bifunctional surface-active precursor featuring a thioacetate-protected thiol and a terminal cyano (nitrile) group. In surface and materials chemistry, it is primarily procured for the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thioacetate moiety serves as a stable, low-odor masking group that prevents premature oxidation, while the cyano group provides a polar, chemically versatile interface suitable for post-assembly modification or tuning surface wettability. This compound is the preferred choice for industrial and academic buyers requiring reproducible, high-quality SAM formation without the rigorous storage and handling constraints associated with free thiols .
Substituting S-(4-Cyanobutyl)thioacetate with its free thiol analog (5-mercaptopentanenitrile) introduces significant procurement and process liabilities. Free thiols are highly susceptible to auto-oxidation in ambient air, rapidly converting to disulfides and sulfonates, which degrades shelf life and leads to irreproducible monolayer packing [1]. Furthermore, free thiols possess a highly offensive odor that complicates laboratory handling. While symmetric disulfides offer stability, their adsorption kinetics on gold are substantially slower than those of free thiols, often resulting in less ordered domains[2]. The thioacetate effectively bridges this gap: it provides the ambient stability and handling ease of a disulfide, but can be quantitatively deprotected in situ (e.g., via mild base) to yield the highly reactive free thiol immediately prior to surface binding, ensuring optimal SAM density and structural integrity .
Free thiols are notoriously unstable under ambient conditions, undergoing auto-oxidation to form disulfides and sulfonates, which compromises their efficacy as SAM precursors. S-(4-Cyanobutyl)thioacetate utilizes an acetyl protecting group that chemically masks the sulfur atom, preventing oxidative degradation during extended storage and handling [1]. When compared to free alkanethiols, which can show significant oxidative degradation within days unless stored under rigorous inert atmospheres, thioacetates maintain >97% assay purity over extended periods under standard combustible liquid storage conditions .
| Evidence Dimension | Shelf-life and oxidation resistance |
| Target Compound Data | Stable under ambient storage; >97% purity maintained without rigorous inert atmosphere |
| Comparator Or Baseline | Free thiols (e.g., 5-mercaptopentanenitrile) |
| Quantified Difference | Maintains >97% assay purity during storage by preventing rapid auto-oxidation to disulfides/sulfonates |
| Conditions | Ambient storage and standard laboratory handling |
Allows buyers to procure larger batch sizes without the risk of rapid precursor degradation, reducing chemical waste and ensuring reproducible surface functionalization.
The method of SAM formation critically dictates the final film quality. Direct adsorption of thioacetates onto gold is kinetically slow and yields less densely packed monolayers compared to free thiols [1]. However, when S-(4-Cyanobutyl)thioacetate is subjected to in situ deprotection (e.g., using ethanolic NH4OH or NaOH), the acetyl group is cleaved to generate the free thiol immediately prior to chemisorption. This process yields SAMs with packing densities and thicknesses that are quantitatively indistinguishable from those prepared using pure, freshly synthesized free thiols, achieving near-theoretical surface coverage [2].
| Evidence Dimension | SAM packing density and adsorption kinetics |
| Target Compound Data | Near-theoretical packing density when deprotected in situ |
| Comparator Or Baseline | Direct adsorption of thioacetate (without deprotection) |
| Quantified Difference | Achieves near 100% theoretical monolayer coverage, overcoming the slow kinetics and low density of direct thioacetate adsorption |
| Conditions | Gold substrate, ethanolic solution with mild base (e.g., NH4OH) |
Validates that the protected precursor does not compromise final material performance, provided the correct deprotection workflow is implemented.
The highly nucleophilic nature of the unshielded -SH group in low-to-medium molecular weight thiols results in high volatility and an exceptionally low odor threshold, which necessitates specialized ventilation and handling protocols [1]. By converting the thiol to a thioacetate ester, S-(4-Cyanobutyl)thioacetate significantly reduces the vapor pressure of the sulfur moiety and eliminates the characteristic foul odor of the free thiol . This functionalization transforms a hazardous-handling scenario into a standard combustible liquid workflow.
| Evidence Dimension | Odor threshold and handling requirements |
| Target Compound Data | Low odor, standard handling (WGK 3, combustible liquid) |
| Comparator Or Baseline | Free thiol analog (e.g., 5-mercaptopentanenitrile) |
| Quantified Difference | Reduces vapor pressure of the reactive sulfur species, eliminating the offensive mercaptan odor |
| Conditions | Standard laboratory weighing and dissolution |
Dramatically improves laboratory ergonomics and safety, lowering the operational barrier for scale-up and routine manufacturing.
Unlike standard alkyl thioacetates (e.g., decanethioacetate) which produce hydrophobic, chemically inert surfaces, S-(4-Cyanobutyl)thioacetate installs a terminal nitrile group at the monolayer-air/liquid interface [1]. The cyano group imparts a higher surface energy (increased hydrophilicity) and serves as a versatile chemical handle. Post-assembly, the nitrile can be quantitatively reduced to a primary amine or hydrolyzed to a carboxylic acid, providing a reactive platform for subsequent bioconjugation or nanomaterial anchoring that is impossible with methyl-terminated SAMs [2].
| Evidence Dimension | Terminal group reactivity and surface energy |
| Target Compound Data | Polar, reactive cyano-terminated interface |
| Comparator Or Baseline | Alkyl thioacetates (e.g., decanethioacetate) |
| Quantified Difference | Provides a reactive dipole handle for quantitative post-assembly modification, unlike inert methyl termini |
| Conditions | Post-SAM formation on gold substrates |
Crucial for buyers developing biosensors or multi-layer architectures where the SAM must act as a reactive linker rather than just a passive passivation layer.
Due to its terminal cyano group, S-(4-Cyanobutyl)thioacetate is highly suited for developing biosensor platforms on gold electrodes or nanoparticles. Following in situ deprotection and SAM formation, the exposed nitrile groups can be converted into primary amines, which then serve as covalent anchoring points for enzymes, antibodies, or other bioreceptors [1]. This ensures a stable, densely packed functional layer that resists non-specific binding.
In organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the work function of the metal electrodes must be precisely tuned to match the energy levels of the active organic layers. The strong dipole moment of the cyano group in the S-(4-Cyanobutyl)thioacetate SAM can significantly alter the effective work function of gold or silver electrodes, improving charge injection or extraction efficiency compared to bare metals or alkyl-passivated surfaces [2].
The compound is an excellent capping agent for gold and silver nanoparticles. The thioacetate group can be cleaved during the nanoparticle synthesis or functionalization phase, providing strong sulfur-metal bonds that prevent nanoparticle agglomeration [3]. The outward-facing cyano groups ensure the nanoparticles remain dispersible in polar organic solvents and provide a handle for further cross-linking or polymer grafting in advanced nanocomposite materials.
Irritant